

Biological activity of Trichokaurin diterpenoid

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Compound of Interest

Compound Name: *Trichokaurin*

Cat. No.: *B12325292*

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Core Biological Activities: Anticancer Effects

Oridonin exhibits potent anticancer activity across a wide spectrum of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor cell proliferation and survival.^{[1][2]}

Induction of Apoptosis

Oridonin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.^[3] Key events in Oridonin-induced apoptosis include:

- **Alteration of Bcl-2 family protein expression:** Oridonin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.^{[4][5]} This shift in balance permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c.
- **Caspase activation:** The release of cytochrome c from the mitochondria initiates the caspase cascade. Oridonin has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.^{[6][7]} The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the execution of apoptosis.^[8]
- **Involvement of death receptors:** In some cell types, Oridonin can upregulate the expression of death receptors like Fas, sensitizing the cancer cells to apoptosis induction via the extrinsic pathway involving caspase-8 activation.^[3]

Cell Cycle Arrest

Oridonin can halt the progression of the cell cycle at various phases, most notably at the G2/M phase.^{[6][9]} This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

- **Cyclins and Cyclin-Dependent Kinases (CDKs):** Oridonin has been observed to decrease the expression of G2/M phase-specific proteins like Cyclin B1 and CDK1 (also known as Cdc2).^{[4][9]}
- **CDK Inhibitors:** The compound can increase the expression of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.^[6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effect of Oridonin is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC₅₀ values for Oridonin vary depending on the cancer cell line and the duration of exposure.

Cell Line	Cancer Type	Incubation Time (hours)	IC50 (μM)	Reference
HepG2	Hepatocellular Carcinoma	24	38.86	[6]
48	24.90	[6]		
HGC-27	Gastric Cancer	24	15.7 (approx.)	[9]
48	9.266 ± 0.409	[10]		
72	7.412 ± 0.512	[10]		
AGS	Gastric Cancer	24	5.995 ± 0.741	[10]
48	2.627 ± 0.324	[10]		
72	1.931 ± 0.156	[10]		
MGC803	Gastric Cancer	24	15.45 ± 0.59	[10]
48	11.06 ± 0.400	[10]		
72	8.809 ± 0.158	[10]		
PC-3	Prostate Cancer	12	>75 (solution), ~50 (nanosuspension)	[11]
24	~40 (solution), ~25 (nanosuspension)	[11]		
36	~20 (solution), ~15 (nanosuspension)	[11]		
TE-8	Esophageal Squamous Cell Carcinoma	72	3.00 ± 0.46	[12]

TE-2	Esophageal Squamous Cell Carcinoma	72	6.86 ± 0.83	[12]
EC109	Esophageal Squamous Cell Carcinoma	24	61.0 ± 1.8	[13]
48			38.2 ± 1.6	[13]
72			38.9 ± 1.6	[13]
BEL-7402	Hepatocellular Carcinoma	Not Specified	~ 7.5	[14]

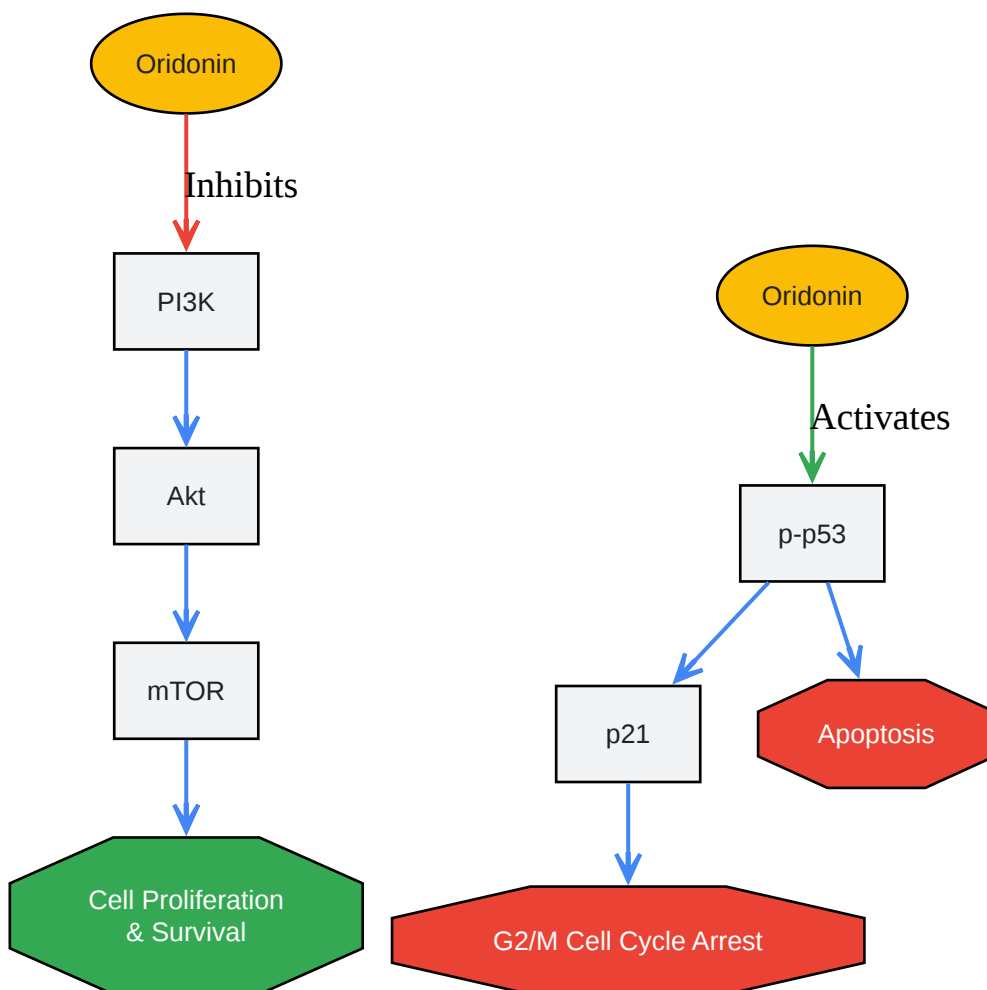
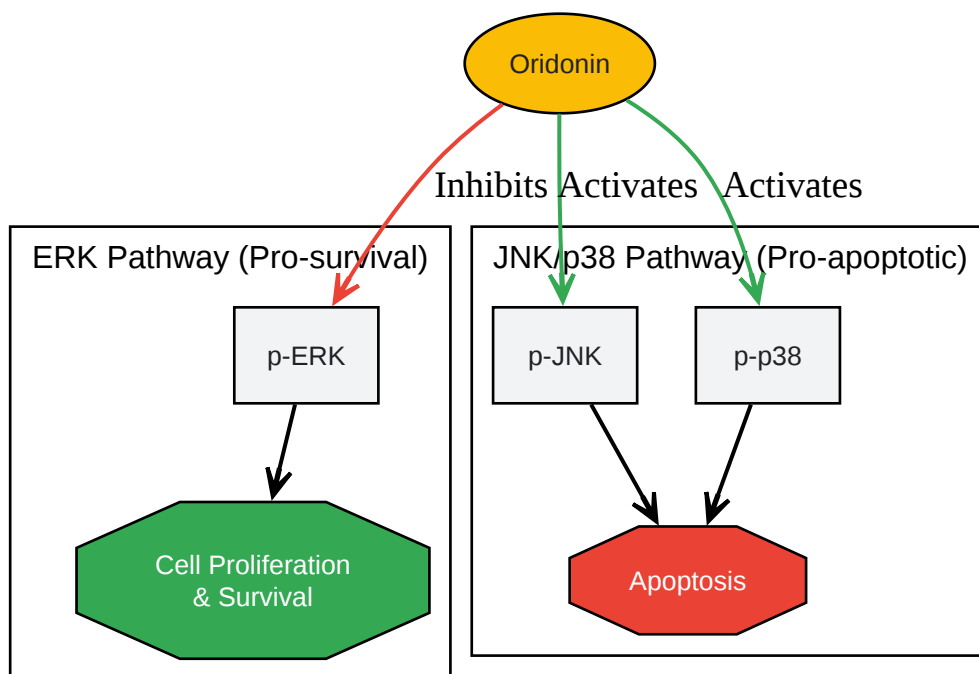
Signaling Pathways Modulated by Oridonin

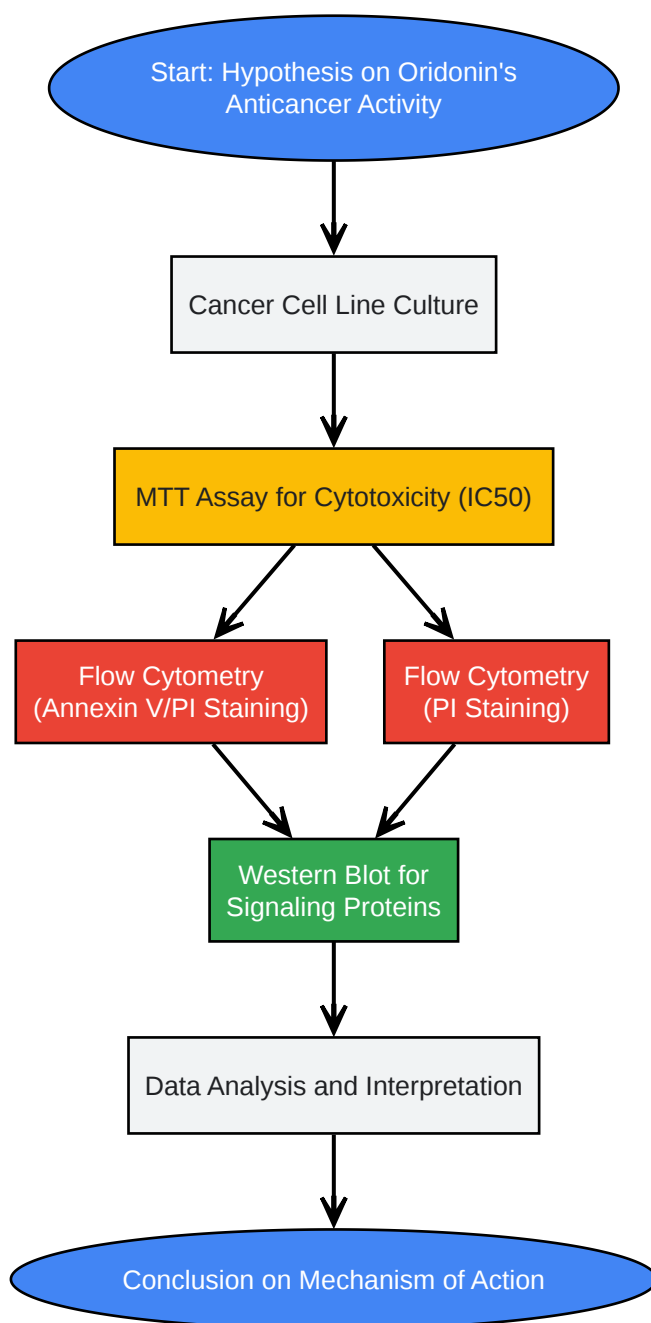
Oridonin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Oridonin has been shown to differentially regulate the components of this pathway:

- JNK and p38 MAPK: Oridonin activates the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[\[6\]](#)[\[7\]](#)
- ERK: Conversely, it often inhibits the pro-survival Extracellular signal-Regulated Kinase (ERK) pathway.[\[6\]](#)[\[7\]](#)





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